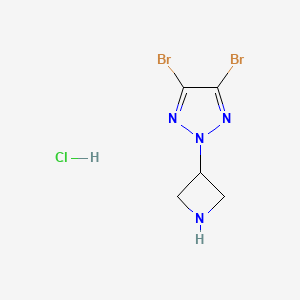

![molecular formula C9H12N2O3 B6437031 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one CAS No. 2549010-92-4](/img/structure/B6437031.png)

1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a lactam-derived EZH2 inhibitor . EZH2 inhibitors are designed to address metabolic stability and thermodynamic solubility issues associated with previous lead compounds .

Synthesis Analysis

The synthesis of this compound involves ligand-based and physicochemical-property-based strategies . The new inhibitors incorporated an sp3 hybridized carbon atom at the 7-position of the lactam moiety present in the lead compound as a replacement for a dimethylisoxazole group . This transformation enabled optimization of the physicochemical properties and potency compared to the lead compound .Molecular Structure Analysis

The molecular structure of this compound is optimized for binding with the three-protein PRC2 complex . A crystal structure of the compound in complex with the PRC2 complex enabled understanding of the key structural features required for optimal binding .Chemical Reactions Analysis

The compound exhibits very potent EZH2 biochemical and cellular inhibition . These inhibitors presumably made additional favorable contacts with the EZH2 enzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were optimized for metabolic stability and thermodynamic solubility . Analysis of relationships between calculated log D (clogD) values and in vitro metabolic stability and permeability parameters identified a clogD range that afforded an increased probability of achieving favorable ADME data in a single molecule .科学的研究の応用

Synthesis of Oxetane Derivatives

This compound plays a crucial role in the synthesis of oxetane derivatives. The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Formation of 2-Hydroxymethyloxetane Motif

The compound is used in the formation of the 2-hydroxymethyloxetane motif. This motif is formed in good yield following acetal deprotection .

Bromination and Epoxidation

The vinyl derivatives of this compound successfully undergo bromination with Br2 or epoxidation with m-CPBA .

Inhibition of CYP2C8

The compound has been found to inhibit CYP2C8, an enzyme involved in drug metabolism .

Development of EZH2 Inhibitors

The compound has been used in the development of orally bioavailable Enhancer of Zeste Homolog 2 (EZH2) inhibitors. These inhibitors are designed to address metabolic stability and thermodynamic solubility issues associated with previous lead compounds .

Generation of Spirocyclic Azetidine-Oxetane

The compound has been applied to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .

作用機序

Target of Action

The primary target of 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins.

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition can lead to changes in the expression of various genes, potentially altering cellular functions and behaviors .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting EZH2, this compound can alter the methylation status of histones, leading to changes in gene expression profiles .

Pharmacokinetics

The compound has been optimized for oral bioavailability . It exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability . The compound’s lipophilicity values (log D = 2.0 - 2.1) suggest good permeability and metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in gene expression due to altered histone methylation . This can lead to a variety of downstream effects, potentially including the suppression of cell proliferation and induction of cell differentiation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also impact the compound’s efficacy .

将来の方向性

The compound has been advanced as a development candidate (PF-06821497) due to its overlap of potency and pharmaceutical properties as well as robust tumor growth inhibition in vivo . Future research may focus on further optimizing the compound’s properties and evaluating its efficacy in clinical trials.

特性

IUPAC Name |

1-methyl-3-(oxetan-2-ylmethoxy)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11-4-3-10-8(9(11)12)14-6-7-2-5-13-7/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLLZMHXSIJJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OCC2CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436953.png)

![5-methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6436957.png)

![7-methoxy-3-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436976.png)

![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436985.png)

![N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6436997.png)

![9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine](/img/structure/B6436999.png)

![N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6437004.png)

![3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine](/img/structure/B6437008.png)

![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)

![(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437029.png)

![(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437053.png)

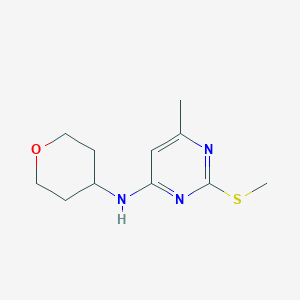

![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)